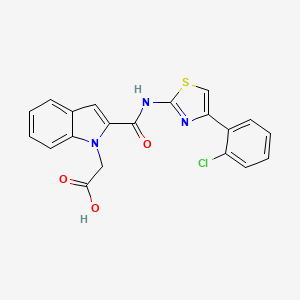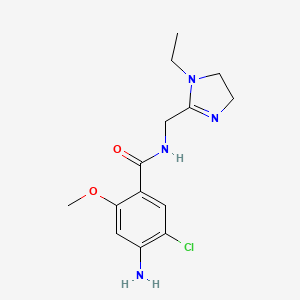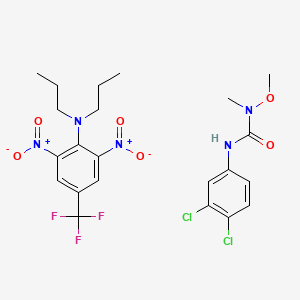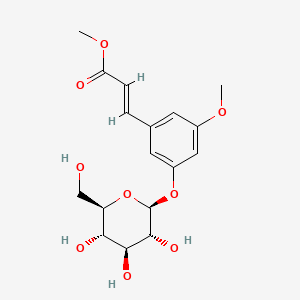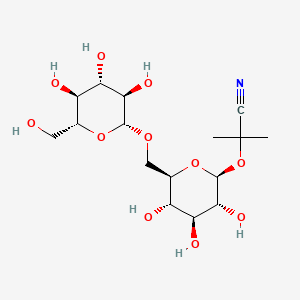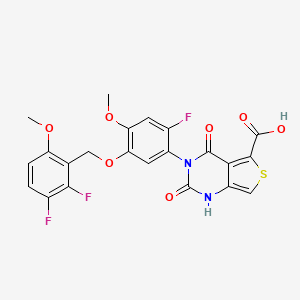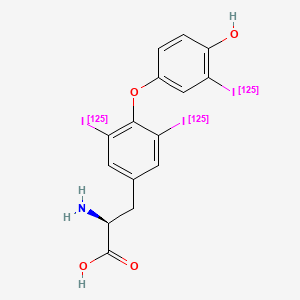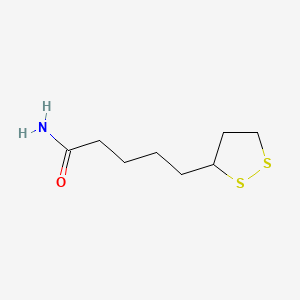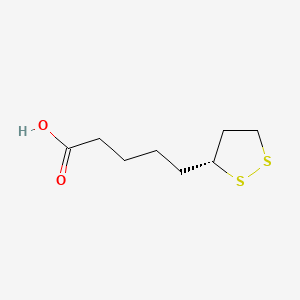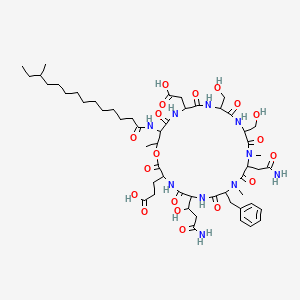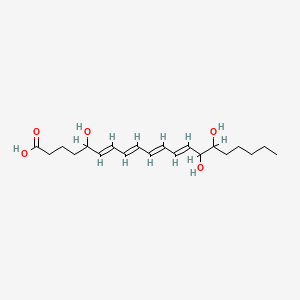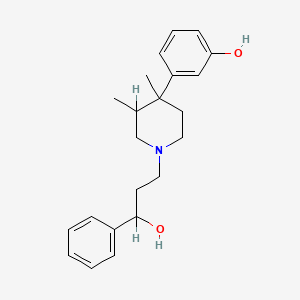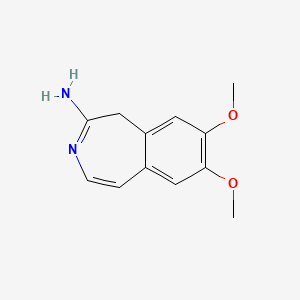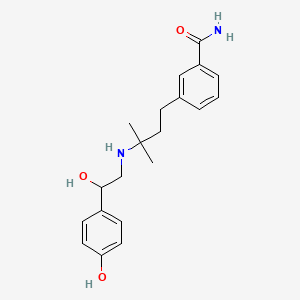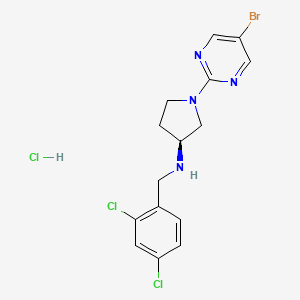
LY 2389575 hydrochloride
Übersicht
Beschreibung
LY 2389575 hydrochloride is a selective negative allosteric modulator of mGlu3 receptors . It exhibits more than 65-fold selectivity for mGlu3 over other mGlu receptors . It has been found to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .
Molecular Structure Analysis
The chemical name of LY 2389575 hydrochloride is (3S)-N-(2,4-Dichlorobenzyl)-1-(5-bromopyrimidin-2-yl)pyrrolidinyl-3-amine hydrochloride . Its molecular weight is 438.58 and its molecular formula is C15H15BrCl2N4.HCl .
Physical And Chemical Properties Analysis
LY 2389575 hydrochloride is an off-white solid . It has a solubility of less than 8.77mg/ml in DMSO . It should be stored in a desiccated state at room temperature .
Wissenschaftliche Forschungsanwendungen
Application in Neurobiology
- Summary of the Application : “LY 2389575 hydrochloride” has been used in research related to neurobiology, particularly in studies involving metabotropic glutamate receptor 3 (mGlu3) .
- Methods of Application : While specific experimental procedures may vary, the compound is generally applied to neuronal and astrocyte cell cultures in the lab. The exact concentration used can depend on the specific experiment .
- Results or Outcomes : In one study, “LY 2389575 hydrochloride” was found to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .
Application in Alzheimer’s Disease Research
- Summary of the Application : “LY 2389575 hydrochloride” has been used in research related to Alzheimer’s disease. It has been found to independently amplify Amyloid beta (Aβ) toxicity, which is a key factor in the development of Alzheimer’s disease .
- Methods of Application : In vitro studies have been conducted where “LY 2389575 hydrochloride” is applied to neuronal cultures. The compound is found to amplify the toxicity of Amyloid beta (Aβ), a peptide that forms plaques in the brains of Alzheimer’s patients .
- Results or Outcomes : The studies have shown that “LY 2389575 hydrochloride” can amplify the toxicity of Amyloid beta (Aβ). This suggests that the compound could be used to study the mechanisms of Aβ toxicity in Alzheimer’s disease .
Application in Microglial Cell Research
- Summary of the Application : “LY 2389575 hydrochloride” has been used in research related to microglial cells, which are a type of glial cell located throughout the brain and spinal cord. It has been found to induce an increase in Mrc1 levels in microglial cells .
- Methods of Application : In vitro studies have been conducted where “LY 2389575 hydrochloride” is applied to microglial cell cultures. The compound is found to increase the levels of Mrc1, a protein that plays a role in the immune response .
- Results or Outcomes : The studies have shown that “LY 2389575 hydrochloride” can increase the levels of Mrc1 in microglial cells. This suggests that the compound could be used to study the role of Mrc1 in the immune response of the brain .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBLLOEUZMCQY-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY 2389575 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



